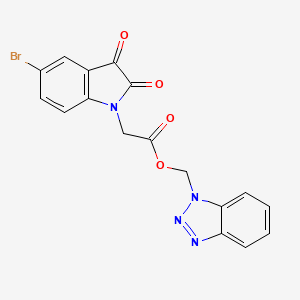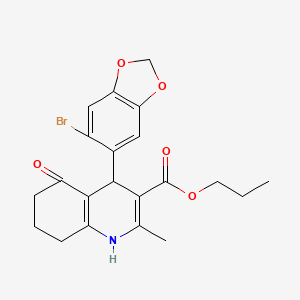![molecular formula C15H7Cl2F2NO2S B12496320 4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline](/img/structure/B12496320.png)
4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-ジクロロ-3-[(3,5-ジフルオロフェニル)スルホニル]キノリンは、キノリン系に属する複雑な有機化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学において広く使用されています。この特定の化合物は、塩素原子とフッ素原子の存在によって特徴付けられており、これらはその独特の化学的性質に貢献しています。
準備方法
合成経路と反応条件: 4,7-ジクロロ-3-[(3,5-ジフルオロフェニル)スルホニル]キノリンの合成は、一般的に容易に入手可能な前駆体から始めて、複数のステップを伴います。一般的な方法の1つは、4,7-ジクロロキノリンと3,5-ジフルオロベンゼンスルホニルクロリドを塩基性条件下で反応させることです。反応は通常、ジクロロメタンまたはトルエンなどの有機溶媒中で、トリエチルアミンなどの塩基を使用して反応を促進します。
工業生産方法: この化合物の工業生産には、同様の合成経路が用いられますが、より大規模に行われます。連続フローリアクターと自動化システムの使用は、合成の効率と収率を向上させることができます。さらに、再結晶またはクロマトグラフィーなどの精製ステップが採用され、目的の生成物を高純度で得ることができます。
化学反応の分析
反応の種類: 4,7-ジクロロ-3-[(3,5-ジフルオロフェニル)スルホニル]キノリンは、さまざまな化学反応を起こし、その中には以下のようなものがあります。
求核置換反応: キノリン環の塩素原子は、アミンやチオールなどの求核剤によって置換される可能性があります。
酸化と還元: この化合物は、スルホキシドまたはスルホンを生成するために酸化を受けることができ、対応するスルフィドを生成するために還元を受けることができます。
カップリング反応: 鈴木-宮浦反応やヘック反応などのカップリング反応に関与して、複雑な分子を形成することができます。
一般的な試薬と条件:
求核置換反応: 極性非プロトン性溶媒中のナトリウムヒドリド(NaH)や炭酸カリウム(K2CO3)などの試薬。
酸化: 過酸化水素(H2O2)やm-クロロ過安息香酸(m-CPBA)などの試薬。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの試薬。
主な生成物:
求核置換反応: 置換されたキノリン誘導体の形成。
酸化: スルホキシドまたはスルホンの形成。
還元: スルフィドの形成。
4. 科学研究への応用
4,7-ジクロロ-3-[(3,5-ジフルオロフェニル)スルホニル]キノリンは、科学研究において幅広い応用範囲を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤または抗がん剤としての可能性を調査されています。
医学: 抗炎症作用や抗ウイルス作用など、潜在的な治療効果が探求されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4,7-ジクロロ-3-[(3,5-ジフルオロフェニル)スルホニル]キノリンの作用機序には、特定の分子標的との相互作用が関与しています。この化合物は、酵素や受容体に結合してその活性を阻害し、さまざまな生物学的効果をもたらすことができます。例えば、特定のキナーゼやプロテアーゼの活性を阻害して、細胞シグナル伝達経路を阻害し、癌細胞の細胞死をもたらす可能性があります。
類似化合物:
4,7-ジクロロキノリン: 標的化合物の合成における前駆体。
3,5-ジフルオロベンゼンスルホニルクロリド: 合成に使用されるもう1つの前駆体。
クロロキン: 類似のキノリン構造を持つ、よく知られている抗マラリア薬。
独自性: 4,7-ジクロロ-3-[(3,5-ジフルオロフェニル)スルホニル]キノリンは、塩素原子とフッ素原子の両方が存在するために、化学反応性と生物活性が向上しています。そのスルホニル基もまた、その独特の特性に貢献しており、さまざまな研究分野で貴重な化合物となっています。
類似化合物との比較
4,7-Dichloroquinoline: A precursor in the synthesis of the target compound.
3,5-Difluorobenzenesulfonyl Chloride: Another precursor used in the synthesis.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Uniqueness: 4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity. Its sulfonyl group also contributes to its distinct properties, making it a valuable compound in various research fields.
特性
分子式 |
C15H7Cl2F2NO2S |
|---|---|
分子量 |
374.2 g/mol |
IUPAC名 |
4,7-dichloro-3-(3,5-difluorophenyl)sulfonylquinoline |
InChI |
InChI=1S/C15H7Cl2F2NO2S/c16-8-1-2-12-13(3-8)20-7-14(15(12)17)23(21,22)11-5-9(18)4-10(19)6-11/h1-7H |
InChIキー |
XDKAVPDIPDPWMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)S(=O)(=O)C3=CC(=CC(=C3)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12496237.png)

![N-(3-bromophenyl)-2-{[6-methyl-3-(4-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12496246.png)
![N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496250.png)
![Ethyl 5-phenyl-2-({[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B12496253.png)
![Benzyl 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B12496265.png)

![Ethyl 5-{[(4-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496274.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide](/img/structure/B12496292.png)
![Methyl 10-{[4-(diethylamino)phenyl]amino}-10-oxodecanoate](/img/structure/B12496295.png)

![N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B12496306.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12496314.png)
![2-amino-1-[2-(dimethylamino)ethyl]-3-(3,3-dimethyl-2-oxobutyl)-1H-3,1-benzimidazol-3-ium](/img/structure/B12496338.png)
